molecular formula C11H17BrClNO B13511617 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride

3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride

Cat. No.: B13511617
M. Wt: 294.61 g/mol
InChI Key: MOUDPEVNPNOTJW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline . This intermediate is then subjected to further reactions to introduce the amino and methylbutanol groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.

Scientific Research Applications

3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H17BrClNO

Molecular Weight

294.61 g/mol

IUPAC Name

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol;hydrochloride

InChI

InChI=1S/C11H16BrNO.ClH/c1-8(13)11(2,14)7-9-4-3-5-10(12)6-9;/h3-6,8,14H,7,13H2,1-2H3;1H

InChI Key

MOUDPEVNPNOTJW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CC1=CC(=CC=C1)Br)O)N.Cl

Origin of Product

United States

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